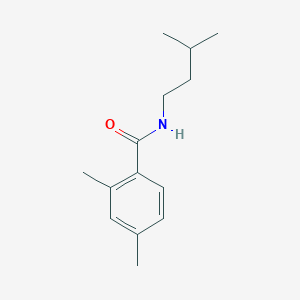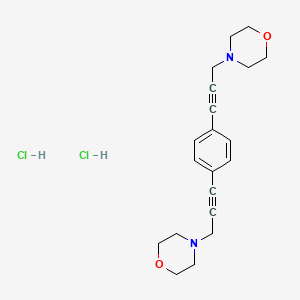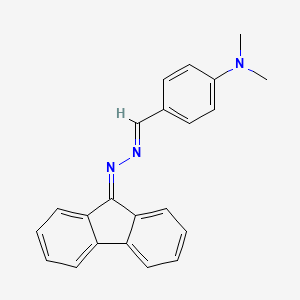
2,4-dimethyl-N-(3-methylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-N-(3-methylbutyl)benzamide is a chemical compound that is commonly known as DEET. This chemical is widely used as an insect repellent due to its effectiveness in preventing mosquito bites. DEET was first synthesized in the 1950s and has since become one of the most commonly used insect repellents in the world.
科学的研究の応用
DEET has been extensively studied for its insect repellent properties. It is used in a wide range of applications, including personal insect repellents, insecticide-treated clothing, and bed nets. DEET has also been studied for its potential use in agriculture to prevent crop damage caused by insects.
作用機序
DEET works by inhibiting the ability of insects to detect carbon dioxide and other chemicals emitted by the human body. This makes it more difficult for insects to locate and bite humans. DEET also has a repellent effect on insects, making them less likely to land on the skin.
Biochemical and physiological effects:
DEET is absorbed through the skin and metabolized in the liver. It has been shown to have low toxicity in humans, although some studies have suggested that it may have neurotoxic effects at high doses. DEET has also been shown to have an effect on the immune system, although the exact mechanism is not yet fully understood.
実験室実験の利点と制限
DEET is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness as an insect repellent makes it a useful tool for studying the interactions between insects and humans. However, DEET can also have unintended effects on insect behavior, which can complicate experimental results.
将来の方向性
There are several areas of research that could benefit from further study of DEET. One area is the development of new insect repellents that are more effective and less toxic than DEET. Another area is the use of DEET in agriculture to prevent crop damage caused by insects. Finally, there is a need for more research on the long-term effects of DEET exposure on human health and the environment.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and risks of DEET exposure.
合成法
DEET is synthesized by reacting 3-methylbutylamine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction produces DEET as the main product, which is then purified through recrystallization.
特性
IUPAC Name |
2,4-dimethyl-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10(2)7-8-15-14(16)13-6-5-11(3)9-12(13)4/h5-6,9-10H,7-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSPJUXYAFWEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,6-dichlorophenyl)-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5311115.png)

![2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)benzoic acid](/img/structure/B5311132.png)
![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5311139.png)
![4-(4-ethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5311140.png)

![4-fluoro-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5311160.png)
![ethyl 4-({2-(3-fluorophenyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5311166.png)
![(3S*,5S*)-5-[(4-methyl-1-piperazinyl)carbonyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxylic acid](/img/structure/B5311172.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethyl-N-methylpropanamide](/img/structure/B5311174.png)

![3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5311192.png)
![methyl 4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5311194.png)
![5-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5311196.png)